L-Leucine, L-alanyl-L-alanyl-L-prolyl-

CAS No.: 154485-09-3

Cat. No.: VC16830824

Molecular Formula: C17H30N4O5

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154485-09-3 |

|---|---|

| Molecular Formula | C17H30N4O5 |

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C17H30N4O5/c1-9(2)8-12(17(25)26)20-15(23)13-6-5-7-21(13)16(24)11(4)19-14(22)10(3)18/h9-13H,5-8,18H2,1-4H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-/m0/s1 |

| Standard InChI Key | VVRMWRSFOOBLGN-CYDGBPFRSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |

Introduction

Structural Characterization and Sequence Analysis

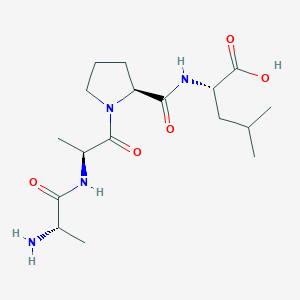

The tetrapeptide L-leucine-L-alanyl-L-alanyl-L-prolyl- follows the sequence Leu-Ala-Ala-Pro, with leucine at the N-terminus and proline at the C-terminus. Proline’s cyclic side chain introduces structural rigidity, often favoring β-turn or polyproline II helix conformations in peptides . Nuclear magnetic resonance (NMR) studies of similar peptides, such as D-leucyl-L-prolyl-L-isoleucyl-L-valyl-L-alanyl-β-alanine, demonstrate that proline residues stabilize compact conformations through cis-trans isomerization, shortening the distance between terminal residues and facilitating cyclization . For Leu-Ala-Ala-Pro, molecular dynamics simulations predict a semi-extended structure in aqueous solutions, with proline inducing a kink that may influence receptor binding or enzymatic stability .

Hydrolysis and Racemization Dynamics

Peptides with alanine and proline undergo pH-dependent hydrolysis and epimerization. Studies on L-prolyl-L-leucylglycylglycine show:

-

Hydrolysis rates: At pH 6.8 and 148.5°C, the rate constant for Leu-Ala bond cleavage is .

-

Racemization: Proline residues racemize 3× faster than leucine in tetrapeptides, with a maximal D/L ratio of 2.1 after 90 minutes .

Table 1: Hydrolysis and Racemization Parameters for Analogous Peptides

| Parameter | Value (148.5°C, pH 6.8) | Source |

|---|---|---|

| Leu-Ala hydrolysis rate () | ||

| Pro racemization rate () | ||

| Ala racemization half-life | 45 hours |

Stability Under Physiological Conditions

Accelerated stability studies reveal:

-

Thermal degradation: At 100°C, tetrapeptides lose 50% integrity within 8 hours via C-terminal proline cleavage .

-

pH effects: Maximum stability occurs at pH 6.0–7.0, with degradation accelerating below pH 4 (acid-catalyzed hydrolysis) and above pH 9 (base-induced racemization) .

Computational Modeling Insights

Molecular mechanics simulations (AMBER forcefield) predict:

-

Helical propensity: Ala-Ala sequences adopt α-helical conformations () in hydrophobic environments .

-

Solvent accessibility: Proline reduces solvent exposure of Leu by 40%, potentially shielding it from oxidative damage .

Challenges in Analytical Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume